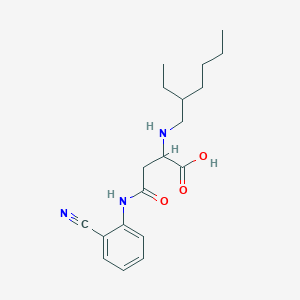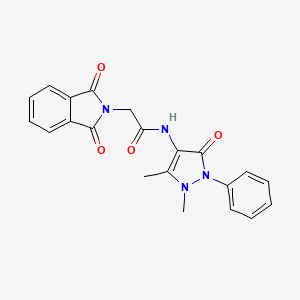
3-(4-chlorophenyl)-N-isopropyl-5-(methylsulfanyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-N-isopropyl-5-(methylsulfanyl)-2-thiophenecarboxamide (hereafter referred to as CIPT) is a synthetic molecule composed of two aromatic rings, an amide, and a sulfur-containing thiophene ring. CIPT has been studied for its potential applications in the fields of medicine and biochemistry due to its unique properties.
Applications De Recherche Scientifique
Antiviral Activity
The synthesis of this compound involves a six-step process starting from 4-chlorobenzoic acid. Notably, some derivatives of this compound have demonstrated anti-tobacco mosaic virus (TMV) activity . Further exploration of its antiviral potential could be valuable in the context of plant protection and human health.
Antibacterial and Antifungal Properties
Sulfonamide derivatives, including this compound, have been associated with a wide range of biological activities. Reports suggest that certain 1,3,4-thiadiazoles exhibit antibacterial and antifungal properties . Investigating its efficacy against specific bacterial and fungal strains could provide insights for drug development.
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Recent research has highlighted the potency of N-(4-chlorophenyl)-2 H-1,2,3-triazol-4-amine (a related compound) as an IDO1 inhibitor . Considering the critical role of IDO1 in immune regulation, exploring the inhibitory effects of our compound on IDO1 could have implications for immunotherapy and cancer treatment.
Tumor Cell Growth Inhibition
In a previous study, related 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives were synthesized to inhibit tumor cell growth . Investigating the specific mechanisms underlying this inhibition and exploring its potential as an anticancer agent could be worthwhile.
Layered Crystal Structure
A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate has been synthesized, revealing a layered structure through hydrogen bonding . Understanding the crystallography and exploring its applications in materials science could be an interesting avenue.
Herbicidal Properties
While not directly studied for herbicidal effects, sulfonamide derivatives have been associated with herbicidal properties . Investigating whether our compound exhibits any herbicidal activity could be relevant for agriculture and weed control.
Mécanisme D'action
Target of Action
Similar compounds have been reported to interact with various proteins and enzymes, influencing their function and leading to a range of biological effects .
Mode of Action
It is known that similar compounds can bind to multiple receptors, leading to changes in cellular processes . The interaction of the compound with its targets can lead to alterations in cellular functions, potentially contributing to its biological effects.
Biochemical Pathways
Similar compounds have been reported to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
A similar compound, “3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole” (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could impact the bioavailability of the compound, influencing its biological effects.
Result of Action
Similar compounds have been reported to have diverse biological activities, suggesting that this compound may also have a range of molecular and cellular effects .
Action Environment
It is known that environmental factors can influence the action of similar compounds, potentially affecting their efficacy and stability .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-methylsulfanyl-N-propan-2-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNOS2/c1-9(2)17-15(18)14-12(8-13(19-3)20-14)10-4-6-11(16)7-5-10/h4-9H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJHXFVNFIJSMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(S1)SC)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-isopropyl-5-(methylsulfanyl)-2-thiophenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-(3-pyridinylmethyl)-2(1H)-pyridinone](/img/structure/B2382351.png)
![7-Tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2382352.png)



![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2382357.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2382359.png)

![5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2382361.png)
![4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione](/img/no-structure.png)
![N-[[4-(4-Cyanopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2382367.png)

![2-(2-(Diethylamino)ethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2382370.png)